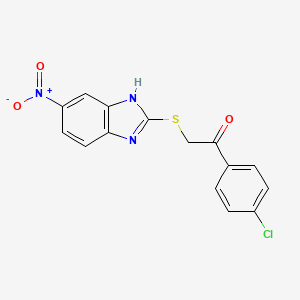
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, also known as CB-209036, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antifungal, and antiviral properties.
Scientific Research Applications
Antimicrobial and Antiviral Activity
Patel et al. (2011) and Patel et al. (2012) discuss the synthesis of certain compounds related to 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, demonstrating their potential antimicrobial activity against various bacterial strains like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, Nimavat, Vyas, & Patel, 2011) (Patel & Patel, 2012).
Sharma et al. (2009) synthesized analogues with a similar structure and tested them for antimicrobial and antiviral activities, finding some effectiveness against Aspergillus niger and Candida albicans, indicating potential as antifungal agents (Sharma, Narasimhan, Kumar, Judge, Narang, De Clercq, & Balzarini, 2009).
Antituberculosis and Cytotoxicity Studies
- In a study by Selvam Chitra et al. (2011), derivatives of 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone were synthesized and exhibited significant activity against Mycobacterium tuberculosis, with some compounds displaying no toxic effects against mouse fibroblasts (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Synthesis and Characterization of Derivatives
- Desai et al. (2017) and Abood et al. (2016) focus on the synthesis and characterization of novel derivatives of 1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone, which may have further applications in pharmaceutical research (Desai, Pandya, & Vaja, 2017) (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photostabilizing Properties in Dyes
- Research by Jadhav et al. (2018) introduces phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes, demonstrating enhanced photostability and induced fluorescence properties, suggesting applications in materials science (Jadhav, Shinde, & Sekar, 2018).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c16-10-3-1-9(2-4-10)14(20)8-23-15-17-12-6-5-11(19(21)22)7-13(12)18-15/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYAJPWGQFDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-phenyl)-2-(5-nitro-1H-benzoimidazol-2-ylsulfanyl)-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

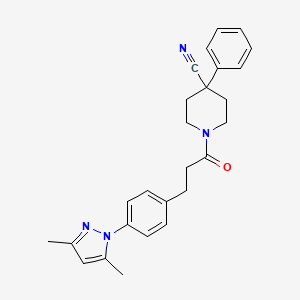
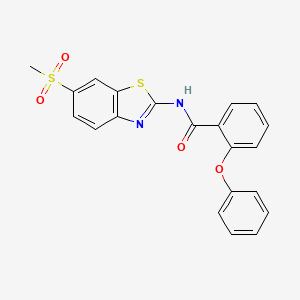

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2823448.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)
![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)
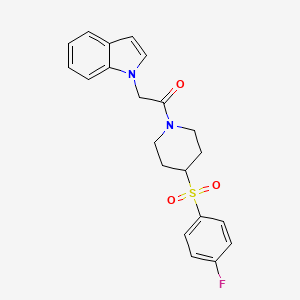
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
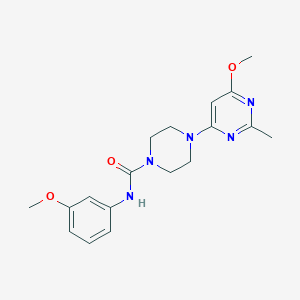
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2823460.png)
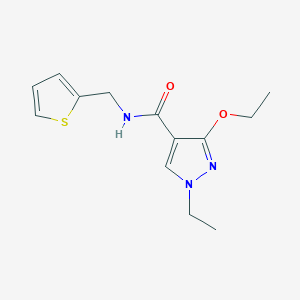
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)